5-Acetyloxindole
Overview
Description
5-Acetyloxindole, also known as N-Acetyl-2-oxindole or 1-Acetyl-1,3-dihydro-indol-2-one, is a heterocyclic compound . Its empirical formula is C10H9NO2 and its molecular weight is 175.18 .
Synthesis Analysis
The synthesis of 5-Acetyloxindole involves two stages . In the first stage, acetyl chloride reacts with aluminum (III) chloride in 1,2-dichloro-ethane at 0 - 10°C for 1 hour. In the second stage, 2-oxoindole is added in 1,2-dichloro-ethane at 0 - 20°C .Molecular Structure Analysis
The molecular structure of 5-Acetyloxindole consists of 10 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
5-Acetyloxindole has a molecular weight of 175.18 and a density of 1.2±0.1 g/cm³ . It has a boiling point of 333.9±15.0 °C at 760 mmHg and a flash point of 163.7±27.8 °C .Scientific Research Applications
Medicinal Chemistry Synthesis of Spirocyclic Oxindoles
Spirocyclic oxindoles, which are closely related to 5-Acetyloxindole, have been synthesized for various medicinal chemistry applications. These compounds are important for their potential use in cancer treatment, central nervous system (CNS) disorders, renal failure, and as antiviral agents against infections like Dengue virus .
Antiproliferative Agents
Indole derivatives, including those related to 5-Acetyloxindole, have shown promise as antiproliferative agents. They have been tested in vitro against various cancer cell lines, including cervical carcinoma HeLaS3 and T-lymphoblastic leukemia human cell line CCRF–CEM .
Mechanism of Action
Target of Action
5-Acetyloxindole, like other indole derivatives, is known to interact with various targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors . For instance, alkenyl oxindoles have been characterized as autophagosome-tethering compounds (ATTECs), which can target mutant huntingtin protein (mHTT) for lysosomal degradation .
Mode of Action
For example, some indole derivatives can facilitate the polyubiquitination and proteasomal degradation of the target protein .
Biochemical Pathways
Indole derivatives are involved in various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Indole derivatives can also affect the shikimate pathway, a metabolic pathway related to the biosynthesis of aromatic compounds .
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action of 5-Acetyloxindole, like other indole derivatives, can be influenced by various environmental factors. For instance, the production of indole derivatives by gut bacteria can be inhibited upon pH reduction . Furthermore, the action of indole derivatives can be influenced by the presence of other compounds in the environment.
Safety and Hazards
Future Directions
Indoles, including 5-Acetyloxindole, are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of structure–function relationships between material properties and biological performance are important future directions .
properties
IUPAC Name |
5-acetyl-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-10(13)11-9/h2-4H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMQSJQDTTZJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436865 | |
Record name | 5-ACETYLOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyloxindole | |
CAS RN |
64483-69-8 | |
Record name | 5-ACETYLOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-acetyl-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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